4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-
Overview
Description
4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- is a heterocyclic compound that belongs to the oxazolone family.
Mechanism of Action
Mode of Action
The mode of action of the compound involves a TfOH-promoted formal [3 + 2] cycloaddition . The products of this reaction could be conveniently converted to 2-aryloxazolo .
Biochemical Pathways
The compound is involved in the synthesis of novel 2-substituted 4-tosyl-4,5-dihydrooxazolo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- typically involves the reaction of appropriate aldehydes with amino acids or their derivatives under acidic or basic conditions. One common method involves the condensation of 4-acetoxy-3-methoxybenzaldehyde with 2-phenylglycine in the presence of a dehydrating agent such as acetic anhydride .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can participate in nucleophilic addition reactions with various nucleophiles, such as amines and thiols.
Cycloaddition: It can undergo [3+2] cycloaddition reactions with nitriles to form novel heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include amines, thiols, and other nucleophiles.
Cycloaddition: Reagents such as nitriles and catalysts like trifluoromethanesulfonic acid (TfOH) are used.
Major Products Formed
Scientific Research Applications
4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various biologically active compounds and heterocyclic scaffolds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Oxazolones: Compounds such as 4,5-dihydrooxazole-5-one derivatives share similar structural features and reactivity.
Isoxazolones: These compounds have a similar heterocyclic structure but differ in the position of the nitrogen and oxygen atoms.
Uniqueness
4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazolone derivatives .
Properties
IUPAC Name |
[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12(21)24-16-9-8-13(11-17(16)23-2)10-15-19(22)25-18(20-15)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSKLTVIGWVEKR-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351271 | |
Record name | AC1LEZUZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18692-68-7 | |
Record name | AC1LEZUZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETIC ACID 2-METHOXY-4-(5-OXO-2-PHENYL-OXAZOL-4-YLIDENEMETHYL)-PHENYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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